Eicosa-8,11-dienoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

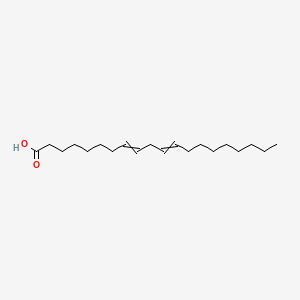

Eicosa-8,11-dienoic acid, also known as this compound, is a useful research compound. Its molecular formula is C20H36O2 and its molecular weight is 308.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biochemical Pathways and Metabolism

Eicosa-8,11-dienoic acid is involved in several metabolic processes. Studies have shown that it can be desaturated to form eicosa-5,8,11-trienoic acid through enzymatic reactions in the liver. This conversion is significant as it plays a role in the synthesis of eicosanoids, which are bioactive lipids involved in inflammation and other physiological responses .

Key Findings:

- Desaturation Process : The oxidative desaturation of this compound is a critical step in the production of eicosa-5,8,11-trienoic acid. This process is regulated by dietary factors and the presence of other fatty acids .

- Comparative Metabolism : this compound exhibits a higher conversion rate compared to oleic acid when subjected to various dietary conditions .

Health Implications

Research indicates that this compound may have several health benefits related to its anti-inflammatory properties and role in lipid metabolism.

Potential Benefits:

- Skin Health : A study utilizing gas chromatography-mass spectrometry highlighted that dietary supplementation with fish oil (rich in omega-3 fatty acids) significantly alters the fatty acid composition in skin tissues. This suggests that this compound may contribute to skin homeostasis and health through its incorporation into membrane phospholipids .

- Inflammation Modulation : The fatty acids derived from this compound may influence the production of eicosanoids that modulate inflammatory responses, potentially benefiting conditions like arthritis and cardiovascular diseases .

Therapeutic Applications

The therapeutic applications of this compound are still under investigation but show promise in various areas:

Case Studies and Research Applications:

- Dietary Interventions : Clinical trials exploring the effects of dietary this compound on inflammatory markers have yielded positive results. These studies suggest that increasing intake may help manage chronic inflammatory conditions .

- Fatty Acid Profiles : Research has established methodologies for quantifying fatty acids in biological samples. This is crucial for understanding how dietary changes impact health through alterations in fatty acid profiles .

Data Summary Table

Eigenschaften

Molekularformel |

C20H36O2 |

|---|---|

Molekulargewicht |

308.5 g/mol |

IUPAC-Name |

icosa-8,11-dienoic acid |

InChI |

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10,12-13H,2-8,11,14-19H2,1H3,(H,21,22) |

InChI-Schlüssel |

XUJWOMMOEOHPFP-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCC=CCC=CCCCCCCC(=O)O |

Synonyme |

eicosa-8,11-dienoic acid eicosa-8,11-dienoic acid, (Z,Z)-isome |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.